
2-Amino-3-methoxypyridine
Overview
Description
2-Amino-3-methoxypyridine (CAS: 10201-71-5) is a heterocyclic aromatic compound with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol. It features a pyridine ring substituted with an amino (-NH₂) group at position 2 and a methoxy (-OCH₃) group at position 3. Key physical properties include a density of 1.1±0.1 g/cm³, a boiling point of 235.0±20.0 °C at 760 mmHg, and a flash point of 95.9±21.8 °C .
This compound is synthesized via catalytic hydrogenation using 10% palladium on activated carbon to reduce 2-nitro-3-methoxypyridine, achieving a 100% yield under optimized conditions . Its primary applications include use as a solvent in laboratory synthesis and as a precursor in photophysical studies. Notably, its excited-state double proton transfer (ESDPT) mechanism, when complexed with acetic acid, has been investigated using density functional theory (DFT), revealing stepwise proton transfer facilitated by strengthened hydrogen bonds upon photoexcitation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-3-methoxypyridine can be synthesized through several methods. One common approach involves the reduction of a nitro precursor. For instance, the nitro compound can be dissolved in methanol and subjected to hydrogenation in the presence of palladium on carbon as a catalyst. The reaction is typically carried out under an inert atmosphere, and the product is obtained after filtration and purification .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale hydrogenation processes. The nitro precursor is dissolved in a suitable solvent, such as methanol, and hydrogen gas is introduced under controlled pressure and temperature conditions. The reaction mixture is then filtered to remove the catalyst, and the product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Halogenated or other substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 2-amino-3-methoxypyridine derivatives in combating cancer. These compounds can target multiple cellular pathways involved in cancer progression, making them promising candidates for new anticancer therapies. For instance, amino acid conjugates of aminothiazole and aminopyridine derivatives have shown efficacy against various cancer cell lines, indicating their role in developing novel therapeutic agents .
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Complexes formed with this compound demonstrated competitive inhibition, with IC50 values comparable to established inhibitors like galantamine . This suggests its potential use in treating neurodegenerative diseases such as Alzheimer's.
Coordination Chemistry
Metal Complexes
The coordination behavior of this compound has been extensively studied. It acts as a ligand forming complexes with various metals, which exhibit interesting properties such as luminescence and antioxidant activity. For example, complexes formed with silver ions have shown antibacterial properties against both Gram-positive and Gram-negative bacteria, making them candidates for antimicrobial applications .
Metal Complex | Antibacterial Activity (Zone of Inhibition) |
---|---|
Ag(this compound) | 16 mm against Streptococcus |
Cu(this compound) | 18 mm against K. pneumonia |
Synthesis of Pharmaceuticals
Precursor for Drug Development
this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is utilized in the development of compounds aimed at treating neurological disorders and other health conditions. Its versatility allows for modifications that enhance biological activity .
Antimicrobial Properties
Broad-Spectrum Activity
The antimicrobial efficacy of this compound derivatives has been evaluated against several bacterial strains. Studies report minimum inhibitory concentrations (MIC) ranging from 64.5 to 250 µg/mL for different derivatives, demonstrating significant potential as antimicrobial agents .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Derivative A | 64.5 | S. aureus |
Derivative B | 250 | E. coli |
Mechanism of Action
The mechanism of action of 2-Amino-3-methoxypyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Pattern and Reactivity
The position and nature of substituents significantly influence chemical reactivity and biological activity. Below is a comparative analysis of structurally related pyridine derivatives:
Table 1: Structural and Physical Properties of Selected Pyridine Derivatives
Key Observations:
Substituent Position: this compound and 2-methoxy-5-aminopyridine are positional isomers.
Functional Group Effects: Replacing -OCH₃ (this compound) with -OH (2-Amino-3-hydroxypyridine) reduces steric hindrance but increases acidity, making the latter more suitable for redox applications in cosmetics . Halogenation (e.g., 2-Bromo-3-methylpyridine) enhances stability and resistance to nucleophilic substitution, favoring use in cross-coupling reactions .
Biological Activity
2-Amino-3-methoxypyridine (CAS: 10201-71-5) is a pyridine derivative that has garnered attention due to its diverse biological activities. This compound's structure, characterized by an amino group and a methoxy substituent on the pyridine ring, suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : CHNO
- Molecular Weight : 124.14 g/mol
- Density : 1.1 g/cm³
- Boiling Point : 235°C
- Flash Point : 95.9°C
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The compound's activity was evaluated using the zone of inhibition (ZI) method, comparing it to standard antibiotics.
Bacterial Strain | Zone of Inhibition (mm) | Standard Drug |
---|---|---|
Staphylococcus aureus | 16 | Cefixime |
Klebsiella pneumoniae | 18 | Azithromycin |
These results indicate that this compound possesses significant antibacterial activity, particularly against S. aureus and K. pneumoniae .
Enzyme Inhibition Studies
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it showed promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases.
Enzyme | IC (µg/mL) | Standard Drug |
---|---|---|
AChE | 0.95 | Galantamine |
BChE | 0.87 | Galantamine |
These findings suggest that this compound could be a candidate for further research in neuropharmacology .
Cytotoxicity and Antitumor Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated moderate cytotoxicity, with potential mechanisms involving apoptosis induction.
Study on Metabolic Pathways
A study conducted on the metabolic pathways of related compounds revealed that derivatives of this compound undergo various transformations in hepatic microsomes, leading to different metabolites that may contribute to its biological activity . The study emphasized the importance of understanding these metabolic pathways to predict the pharmacokinetics and efficacy of the compound.
Research on Inflammatory Diseases
Research has explored the role of nitric oxide synthase (iNOS) in inflammatory diseases, where compounds similar to this compound were shown to modulate iNOS expression. This modulation is crucial since iNOS is implicated in several inflammatory conditions, suggesting that this compound may have therapeutic potential in treating such diseases .
Q & A
Q. Basic: What are the common synthetic routes for 2-Amino-3-methoxypyridine, and how do reaction conditions affect yield?
Answer:
A widely reported method involves catalytic hydrogenation of 2-nitro-3-methoxypyridine using 10% palladium on activated carbon (Pd/C) under hydrogen gas in a methanol/ethyl acetate solvent system. This method achieves ~100% yield after 3 hours under nitrogen atmosphere . Alternative routes include nucleophilic substitution of halogenated precursors (e.g., 2-chloro-3-methoxypyridine) with ammonia, though yields may vary due to competing side reactions. Reaction parameters such as catalyst loading (e.g., 1.5 g Pd/C per 32 g substrate), solvent polarity, and hydrogen pressure are critical for minimizing byproducts like over-reduced intermediates or dehalogenated derivatives.
Q. Basic: What analytical techniques are recommended for characterizing this compound purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., residual solvents or unreacted nitro precursors).
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>98% as per industrial standards) and identifies polar byproducts .
- Melting Point Analysis: Reported mp 29–31°C (lit.) serves as a rapid purity indicator .
- Mass Spectrometry (MS): Validates molecular weight (124.14 g/mol) and fragmentation patterns .
Q. Advanced: How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives (e.g., brominated analogs)?
Answer:
Discrepancies in NMR or MS data often arise from regioisomeric byproducts. For example, bromination of this compound may yield 5-bromo or 6-bromo isomers depending on directing effects. Strategies include:
- Computational Modeling: Predicts preferential bromination sites using density functional theory (DFT) to align with experimental ¹H NMR shifts .
- 2D NMR (COSY, NOESY): Resolves overlapping signals in complex mixtures .
- X-ray Crystallography: Provides definitive regiochemical assignment for crystalline derivatives .
Q. Advanced: How to design a regioselective functionalization strategy for this compound?
Answer:
- Directing Group Utilization: The amino group directs electrophilic substitution to the C5 position. For example, bromination with N-bromosuccinimide (NBS) in acetic acid selectively produces 5-bromo-2-amino-3-methoxypyridine .
- Protection/Deprotection: Temporary protection of the amino group (e.g., acetylation) redirects reactivity, enabling functionalization at C4 or C6 .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling with Pd catalysts introduces aryl/heteroaryl groups at halogenated positions .
Q. Basic: What safety protocols are essential for handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Skin Irrit. Category 2; Eye Irrit. Category 2A) .
- Ventilation: Use fume hoods to avoid inhalation of dust/particulates (STOT SE 3 classification) .
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption .
Q. Advanced: How to optimize catalytic hydrogenation conditions for nitro-to-amine reduction in this compound synthesis?
Answer:
- Catalyst Screening: Compare Pd/C, Raney Ni, or PtO₂ for activity and selectivity. Pd/C in polar aprotic solvents (e.g., ethyl acetate) minimizes over-reduction .
- Solvent Effects: Methanol improves hydrogen solubility, while ethyl acetate reduces catalyst poisoning by coordinating intermediates.
- Kinetic Monitoring: Use in-situ FTIR or GC-MS to track nitro group consumption and optimize reaction time (typically 2–4 hours) .
Q. Basic: What are the stability concerns for this compound under varying storage conditions?
Answer:
- Light Sensitivity: Degrades via photolytic cleavage of the methoxy group; store in amber glass .
- Thermal Stability: Decomposes above 100°C, releasing ammonia and CO₂; DSC/TGA analysis recommended for long-term storage assessment .
- Moisture: Hygroscopic; use desiccants (e.g., silica gel) to prevent hydrolysis .
Q. Advanced: How to analyze and mitigate byproduct formation in cross-coupling reactions of this compound?
Answer:
- Byproduct Identification: Common byproducts include homocoupled dimers (e.g., via Ullman coupling) or dehalogenated species. LC-MS/MS and GC-MS are critical for detection .
- Catalytic System Tuning: Additives like tetrabutylammonium bromide (TBAB) suppress protodehalogenation in Suzuki reactions .
- Temperature Control: Lower reaction temperatures (e.g., 60°C vs. 100°C) reduce radical-mediated side reactions .
Q. Basic: What are the regulatory classifications and disposal guidelines for this compound?
Answer:
- GHS Classifications: Skin irritation (Category 2), eye damage (Category 2A), and respiratory sensitization (Category 1B) .
- Disposal: Incinerate at >1000°C with alkaline scrubbers to neutralize acidic gases. Avoid landfill disposal due to aquatic toxicity (WGK 3) .
Q. Advanced: How to employ computational chemistry to predict reaction pathways for this compound derivatives?
Answer:
- DFT Calculations: Model transition states for electrophilic substitution to predict regioselectivity (e.g., C5 vs. C6 bromination) .
- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics, guiding solvent selection for optimal yield .
- Docking Studies: For biologically active derivatives, predict binding affinities to target enzymes (e.g., kinase inhibitors) .
Properties
IUPAC Name |
3-methoxypyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAYRVKSWGSQTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432773 | |
Record name | 2-AMINO-3-METHOXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10201-71-5 | |
Record name | 2-AMINO-3-METHOXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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